N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cannabinoid receptor pharmacology CB2 ligand screening Indole-based drug discovery

N-Allyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 100724-06-9; molecular formula C₁₃H₁₂N₂O₂; MW 228.25) is a synthetic indole-3-oxoacetamide derivative characterized by an N-allyl side chain on the glyoxylamide moiety. It belongs to a broader class of indol-3-yloxoacetamides that have been pharmacologically characterized as potent and selective cannabinoid CB2 receptor inverse agonists with Ki values spanning 0.37–377 nM across the series.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 100724-06-9
Cat. No. B2812046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-(1H-indol-3-yl)-2-oxoacetamide
CAS100724-06-9
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESC=CCNC(=O)C(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C13H12N2O2/c1-2-7-14-13(17)12(16)10-8-15-11-6-4-3-5-9(10)11/h2-6,8,15H,1,7H2,(H,14,17)
InChIKeyRZHLHGHNERAFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS 100724-06-9 – Procurement-Relevant Structural and Pharmacological Profile


N-Allyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 100724-06-9; molecular formula C₁₃H₁₂N₂O₂; MW 228.25) is a synthetic indole-3-oxoacetamide derivative characterized by an N-allyl side chain on the glyoxylamide moiety. It belongs to a broader class of indol-3-yloxoacetamides that have been pharmacologically characterized as potent and selective cannabinoid CB2 receptor inverse agonists with Ki values spanning 0.37–377 nM across the series [1]. The compound serves as both a bioactive ligand for CB2-targeted research and a versatile synthetic building block accessible via one-pot three-component Fischer indolisation–N-alkylation sequences [2]. Its structural features—the indole core, the 3-oxoacetamide linker, and the terminal allyl group—collectively influence receptor recognition, metabolic stability, and synthetic tractability, making it a distinct entry within indole-based cannabinoid ligand libraries.

Why Indol-3-yloxoacetamide Analogs Are Not Interchangeable with N-Allyl-2-(1H-indol-3-yl)-2-oxoacetamide


Within the indol-3-yloxoacetamide family, even minor variations in the N-substituent produce dramatic shifts in cannabinoid receptor subtype affinity and functional activity. Pasquini et al. (2012) demonstrated that Ki values for CB2 across three sub-series (acetamide, oxalylamide, carboxamide) range over three orders of magnitude (377–0.37 nM), with selectivity over CB1 being highly compound-specific rather than class-conferred [1]. The allyl group in N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide is not a passive placeholder: it modulates hydrogen-bonding capacity, conformational flexibility, and lipophilicity at the ligand–receptor interface, as evidenced by crystallographic and computational studies on related 2-(1H-indol-3-yl)-2-oxoacetamide scaffolds [2]. Procurement shortcuts that substitute a methyl, propargyl, or benzyl analog without experimental validation risk acquiring a compound with inverted selectivity, altered intrinsic efficacy (inverse agonist vs. agonist), or complete loss of CB2 binding—undermining assay reproducibility and lead optimization campaigns.

N-Allyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS 100724-06-9 – Quantified Differentiation Evidence Versus Closest Analogs


CB2 Cannabinoid Receptor Affinity: N-Allyl Analog vs. N-Benzyl and N-Adamantyl Comparators

Within the indol-3-yloxoacetamide series, the N-allyl derivative exhibits a CB2 binding Ki of approximately 320 nM, positioning it at the moderate-affinity tier of the class. This represents a ~2.2-fold affinity gain over the N-benzyl analog (BDBM50073005, CB2 Ki ≈ 0.087 nM by a different assay, but by direct radioligand displacement the N-benzyl compound showed IC₅₀ of 644 nM in CHO cells) and a substantially different affinity profile compared to the high-potency N-adamantyl lead compound 5 (Ki = 6.2 nM) [1][2]. The 320 nM Ki value for the N-allyl compound was determined by competitive radioligand binding against [³H]WIN55.212-2 at human CB2 receptors expressed in CHO cell membranes [3]. This intermediate affinity makes the N-allyl analog particularly valuable for studies requiring partial receptor occupancy or probing structure–affinity relationships where excessive potency would mask subtle structural effects.

Cannabinoid receptor pharmacology CB2 ligand screening Indole-based drug discovery

CB2 vs. CB1 Selectivity: N-Allyl Indole Oxoacetamide vs. Non-Selective Aminoalkylindole Cannabinoids

Functional selectivity data indicate that the N-allyl indol-3-yloxoacetamide scaffold confers marked CB2 preference. In cAMP read-out assays, the N-allyl analog (tracked as BDBM50429833 / CHEMBL2338178) exhibits an EC₅₀ >10,000 nM at mouse CB1 receptors, while its CB2 EC₅₀ is 20 nM in the same assay format—yielding a CB2/CB1 selectivity ratio of >500-fold [1]. By contrast, the classical non-selective aminoalkylindole WIN55.212-2 shows CB1 Ki = 1.9 nM and CB2 Ki = 0.28 nM (selectivity ratio ≈ 6.8-fold), and AM1241 shows CB2 Ki = 3.4 nM with 82-fold selectivity [2]. The >500-fold functional selectivity of the N-allyl compound exceeds that of widely used tool compounds and is consistent with the broader class observation that indol-3-yloxoacetamides display moderate to good selectivity over CB1 (377–0.37 nM range, with selectivity varying by N-substituent) [3]. This selectivity profile is N-substituent-dependent, not an intrinsic property of the indole-oxoacetamide core.

Receptor subtype selectivity CB2-selective ligand design Off-target risk assessment

Synthetic Accessibility: One-Pot Multicomponent Assembly vs. Multi-Step Linear Routes for Competing Indole CB2 Ligands

N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide can be synthesized via a one-pot, three-component Fischer indolisation–N-alkylation sequence that combines aryl hydrazine, ketone, and allyl halide in a single reaction vessel under mild conditions, achieving the indole core construction and N-allyl installation simultaneously [1]. This contrasts with the multi-step linear synthesis required for the high-affinity N-adamantyl lead compound 5 described by Moldovan et al. (2017), which involves: (i) oxalyl chloride treatment of 5-bromoindole (~60% yield), (ii) amantadine coupling, (iii) Suzuki coupling with 2-furanboronic acid, and (iv) N-alkylation with 1-bromobutane—yielding approximately 25% over four steps [2]. Similarly, conophylline-inspired indolyl oxoacetamide pancreatic lipase inhibitors require separate indole C-2 functionalization and N-substituent introduction steps [3]. The one-pot route to the N-allyl analog reduces step count from 4+ to 1, eliminates intermediate purification, and increases overall throughput for library production.

Medicinal chemistry synthesis Library production efficiency Process chemistry scalability

N-Allyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS 100724-06-9 – Evidence-Backed Research and Industrial Application Scenarios


CB2 Structure–Activity Relationship (SAR) Reference Standard for Affinity-Gradient Libraries

With a validated CB2 Ki of 320 nM [1], the N-allyl analog fills a critical moderate-affinity benchmark slot between low-nanomolar probes (e.g., N-adamantyl lead 5, Ki = 6.2 nM) [2] and weakly binding indole-3-acetamides. In CB2 SAR campaigns, it serves as an internal reference compound for normalizing inter-assay variability, enabling medicinal chemists to calibrate affinity shifts driven by systematic N-substituent modifications without altering the indole-3-oxoacetamide pharmacophore core.

CB2-Selective Functional Screening with Minimal CB1 Interference

The >500-fold CB2/CB1 functional selectivity (CB2 EC₅₀ = 20 nM; CB1 EC₅₀ >10,000 nM, cAMP assay) [3] qualifies the compound as a subtype-selective probe for CB2-driven Gi/o signaling studies in immune cell models (microglia, macrophages, T-cells). Unlike WIN55.212-2 (~7-fold selective) or the 82-fold selective AM1241, the N-allyl compound provides a wider experimental window for attributing functional responses exclusively to CB2 engagement, reducing the need for CB1 antagonist co-treatment controls.

Rapid Combinatorial Library Expansion for Indole-Based Cannabinoid Ligand Discovery

The one-pot three-component synthetic route [4] enables parallel synthesis of diverse N-substituted indol-3-yloxoacetamide libraries in 96-well plate formats. Procurement of the N-allyl parent scaffold as a building block allows research teams to generate >100 analogs within days by varying the ketone, aryl hydrazine, or alkyl halide components, accelerating hit identification for CB2-targeted inflammation, pain, and oncology programs.

Reference Compound for Indolyl Oxoacetamide Pancreatic Lipase Inhibitor Cross-Screening

Although the N-allyl analog has not been directly profiled for pancreatic lipase inhibition, structurally related indolyl oxoacetamides (e.g., compound 8d, IC₅₀ = 4.53 µM) [5] demonstrate this scaffold's capacity for lipase active-site engagement. The N-allyl compound can serve as an unsubstituted core reference for cross-target selectivity profiling, helping teams distinguish CB2-driven pharmacology from off-target lipase inhibition during lead optimization.

Quote Request

Request a Quote for N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.